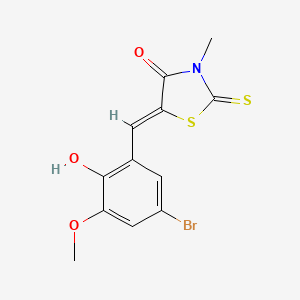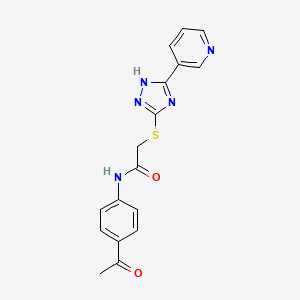![molecular formula C28H22N4O4S2 B10874451 N,N'-{Biphenyl-4,4'-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide]](/img/structure/B10874451.png)
N,N'-{Biphenyl-4,4'-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-{Biphenyl-4,4’-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide] is a complex organic compound with an intriguing structure. Let’s break it down:
Biphenyl-4,4’-diyl: This refers to a central biphenyl unit, composed of two phenyl rings connected by a 4,4’-diyl bridge.
Imino(thioxomethylene)]: The imino group (NH) and thioxomethylene group (CS) are part of the compound’s backbone.
3-(2-furyl)acrylamide: This functional group contains a furan ring (2-furyl) attached to an acrylamide moiety.
Preparation Methods
Synthetic Routes:
The synthesis of N,N’-{Biphenyl-4,4’-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide] involves several steps:
-
Diazo Coupling
- Para-substituted benzaldehyde phenylhydrazones react with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) to form 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans).
-
Formaldehyde Treatment
- The obtained bis-formazans undergo treatment with formaldehyde in the presence of perchloric acid in dioxane.
- This step yields 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) diperchlorates.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
N,N’-{Biphenyl-4,4’-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide] can participate in various reactions:
Oxidation, Reduction, and Substitution: Depending on reaction conditions, it may undergo these transformations.
Common Reagents: Formaldehyde, perchloric acid, and diazonium salts.
Major Products: The compound’s reactivity leads to diverse products, including formazans and tetrazin-1-ium derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile ligand for metal complexes.
Biology and Medicine: Potential antiviral, antifungal, anti-inflammatory, and antitumor properties.
Industry: Used in chemical analysis and as a precursor to stable organic radicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H22N4O4S2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(Z)-3-(furan-2-yl)-N-[[4-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C28H22N4O4S2/c33-25(15-13-23-3-1-17-35-23)31-27(37)29-21-9-5-19(6-10-21)20-7-11-22(12-8-20)30-28(38)32-26(34)16-14-24-4-2-18-36-24/h1-18H,(H2,29,31,33,37)(H2,30,32,34,38)/b15-13-,16-14+ |
InChI Key |
NAZRHVDEFNYCNN-VCFJNTAESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C\C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10874372.png)
![Methyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10874375.png)
![N-(4-chlorophenyl)-2-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10874377.png)
![(5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10874381.png)

![2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874400.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10874402.png)
![3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10874411.png)
![N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10874419.png)

![4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B10874440.png)
![8-[(2-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874445.png)
![Methyl 3-[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10874447.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10874454.png)
